molecular formula C15H20N4O4S B2380906 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097932-94-8

2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Cat. No. B2380906
CAS RN: 2097932-94-8
M. Wt: 352.41
InChI Key: ZZUWHSKUNJGLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains a 1,2,3-triazole ring, which is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a 1,2,3-triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,2,3-triazole ring is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .

Scientific Research Applications

Synthesis and Synthetic Applications

A fascinating aspect of the chemical structure related to 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is its involvement in the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles via peptide coupling agents like BOP and Bt-OTs. These compounds are instrumental in amide-bond formation for peptide synthesis. The reaction with alcohols in the presence of a base yields 1-alkoxy-1H-benzo- and 7-azabenzotriazoles, showcasing the versatility of these compounds in synthesizing acyclic nucleoside-like compounds and their application in nucleophilic substitution reactions, highlighting their broader utility in organic synthesis (Lakshman et al., 2014).

Potential Biological Applications

While the direct applications of 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole in biological contexts were not highlighted in the available literature, compounds with triazole cores, including 1,2,3-triazoles, are often investigated for their biological activities. For instance, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, indicating the relevance of triazole derivatives in medicinal chemistry and drug design due to their inhibitory activities (Jiang & Hansen, 2011).

Materials Science

In materials science, triazole derivatives, including those structurally related to 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole, have found applications. For example, poly(1,2,4-triazole)s containing pyridine heterocyclic rings and bearing bulky aromatic pendent groups have been synthesized for use as proton conductive membranes. These polymers exhibit high thermal stability and notable proton conductivities, making them suitable for applications in fuel cells and other areas requiring proton conductive materials (Boroujeni et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing pyrrolidine and 1,2,3-triazole rings . Further studies could also focus on optimizing its synthesis and exploring its chemical reactivity .

properties

IUPAC Name

2-[[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-22-14-6-5-13(10-15(14)23-2)24(20,21)18-9-3-4-12(18)11-19-16-7-8-17-19/h5-8,10,12H,3-4,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUWHSKUNJGLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.